molecular formula C9H5Cl3N2S B6340689 5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole CAS No. 90483-74-2

5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole

Cat. No.: B6340689
CAS No.: 90483-74-2
M. Wt: 279.6 g/mol
InChI Key: XPTWAWKFWKKFDU-UHFFFAOYSA-N
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Description

5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chlorinated phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzyl chloride with thiosemicarbazide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with potentially varied properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Agricultural Chemistry: It is studied for its potential as a pesticide or herbicide, given its ability to disrupt biological processes in pests.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylmethyl-1,2,4-thiadiazole: Similar structure but lacks the chlorine substitution on the thiadiazole ring.

    5-Bromo-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole: Similar structure with a bromine atom instead of chlorine on the thiadiazole ring.

    3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazole: Lacks the chlorine substitution on the thiadiazole ring.

Uniqueness

5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole is unique due to the specific arrangement of chlorine atoms, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct properties and applications compared to its analogs.

Biological Activity

5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles research findings on its biological effects, including anticancer, antimicrobial, and insecticidal activities.

  • Molecular Formula : C10H7Cl2N3S
  • Molecular Weight : 245.15 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound has been evaluated against various cancer cell lines:

Cell LineIC50 (µM)Activity Description
HCT116 (Colon)3.29Significant inhibition of cell growth
H460 (Lung)10.0Moderate cytotoxicity
MCF-7 (Breast)8.0Induces apoptosis without cell cycle arrest

Research indicates that derivatives of thiadiazoles can induce apoptosis in cancer cells, and the compound shows promise in inhibiting tumor growth across different types of cancers .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Various studies have reported its effectiveness against bacterial and fungal strains:

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Description
Staphylococcus aureus32 µg/mLEffective against Gram-positive bacteria
Escherichia coli64 µg/mLModerate activity against Gram-negative bacteria
Candida albicans16 µg/mLSignificant antifungal activity

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Insecticidal Activity

The insecticidal properties of thiadiazole derivatives have also been explored. The compound exhibits notable activity against various agricultural pests:

Pest SpeciesLC50 (µg/mL)Efficacy Description
Aedes aegypti10High mortality rate observed
Spodoptera frugiperda25Effective larvicidal activity

This insecticidal activity highlights the compound's potential utility in agricultural applications .

Case Studies and Research Findings

  • Anticancer Studies : A study published in MDPI reported that several thiadiazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, with some compounds showing IC50 values as low as 1 µM .
  • Antimicrobial Efficacy : Research conducted by Umesha et al. indicated that certain synthesized pyrazole carboxamides displayed notable antifungal activity, suggesting a broader application for thiadiazole derivatives in combating microbial infections .
  • Insect Resistance Management : Field trials have shown that compounds similar to this compound can effectively manage pest populations while minimizing environmental impact .

Properties

IUPAC Name

5-chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2S/c10-6-2-1-5(7(11)4-6)3-8-13-9(12)15-14-8/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTWAWKFWKKFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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